4,4-Difluoro-3,3-dimethylbutan-1-amine

Amine basicity pKa tuning Inductive effect

4,4-Difluoro-3,3-dimethylbutan-1-amine (CAS 1895165-28-2, molecular formula C₆H₁₃F₂N, MW 137.17 g/mol) is a gem‑difluorinated primary amine building block featuring a terminal –CHF₂ group at the δ‑position and a gem‑dimethyl substituent at the β‑position relative to the amine. This compound belongs to the class of fluoroalkyl‑substituted aliphatic amines, which are increasingly employed in medicinal chemistry for the systematic tuning of basicity, lipophilicity, and metabolic stability of lead candidates.

Molecular Formula C6H13F2N
Molecular Weight 137.17 g/mol
Cat. No. B13609582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-3,3-dimethylbutan-1-amine
Molecular FormulaC6H13F2N
Molecular Weight137.17 g/mol
Structural Identifiers
SMILESCC(C)(CCN)C(F)F
InChIInChI=1S/C6H13F2N/c1-6(2,3-4-9)5(7)8/h5H,3-4,9H2,1-2H3
InChIKeyUROAXOUNEORVMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Difluoro-3,3-dimethylbutan-1-amine: A Dual-Modulated Fluorinated Primary Amine Building Block for Rational Drug Design


4,4-Difluoro-3,3-dimethylbutan-1-amine (CAS 1895165-28-2, molecular formula C₆H₁₃F₂N, MW 137.17 g/mol) is a gem‑difluorinated primary amine building block featuring a terminal –CHF₂ group at the δ‑position and a gem‑dimethyl substituent at the β‑position relative to the amine . This compound belongs to the class of fluoroalkyl‑substituted aliphatic amines, which are increasingly employed in medicinal chemistry for the systematic tuning of basicity, lipophilicity, and metabolic stability of lead candidates [1]. Unlike simple alkyl amines or mono‑fluorinated analogs, the synergistic combination of the electron‑withdrawing gem‑difluoro motif and the sterically shielding gem‑dimethyl group provides orthogonal modulation of physicochemical properties, making this compound a versatile intermediate for structure–activity relationship (SAR) exploration and late‑stage functionalization in drug discovery programs [2].

Why 4,4-Difluoro-3,3-dimethylbutan-1-amine Cannot Be Replaced by Simpler Alkyl or Mono‑Fluorinated Amine Analogs


Generic substitution of 4,4-difluoro-3,3-dimethylbutan-1-amine with its non‑fluorinated parent 3,3-dimethylbutan-1-amine, the des‑methyl analog 4,4-difluorobutan-1-amine, or the trifluoromethyl analog 4,4,4-trifluoro-3,3-dimethylbutan-1-amine fails because each comparator lacks at least one of the two orthogonal property‑modulating elements present in the target compound [1]. The gem‑difluoro group (–CHF₂) at the δ‑position exerts a predictable inductive electron‑withdrawing effect that reduces amine basicity (ΔpKₐ ≈ –0.3 to –0.5 units) relative to the non‑fluorinated analog, while the gem‑dimethyl group at C3 provides steric shielding of the adjacent CHF₂ moiety and contributes to conformational constraint [2]. Omitting the gem‑dimethyl group (as in 4,4-difluorobutan-1-amine) eliminates the steric protection and alters the lipophilicity profile, while replacing –CHF₂ with –CF₃ (as in the trifluoro analog) introduces a substantially different electronic environment and hydrogen‑bonding capacity, since the CHF₂ group can act as a weak hydrogen‑bond donor whereas CF₃ cannot [3]. These dual structural features create a property profile that cannot be reproduced by any single modification, making the compound a non‑interchangeable building block when both pKₐ fine‑tuning and steric/conformational effects are required simultaneously.

Quantitative Differentiation Evidence for 4,4-Difluoro-3,3-dimethylbutan-1-amine vs. Closest Analogs


pKₐ Modulation: δ‑gem‑Difluoro Substitution Reduces Amine Basicity by ~0.3–0.5 Units Relative to the Non‑Fluorinated Parent

The amine basicity of 4,4-difluoro-3,3-dimethylbutan-1-amine is reduced by the electron‑withdrawing inductive effect of the δ‑gem‑difluoro group relative to its non‑fluorinated parent, 3,3-dimethylbutan-1-amine. Systematic studies of gem‑difluorinated acyclic and cyclic amines have established that a δ‑positioned CF₂ group lowers the pKₐ of the protonated amine by approximately 0.3–0.5 units compared to the non‑fluorinated analog, an effect that is dominated by the inductive (–I) influence of the fluorine atoms and is independent of ring size or conformational context [1]. For 3,3-dimethylbutan-1-amine, the predicted pKₐ (conjugate acid) is approximately 10.4–10.7 (typical of primary alkylamines), while the target compound is predicted to exhibit a pKₐ of approximately 10.0–10.2, consistent with δ‑CF₂ substitution [2]. A structurally simpler comparator, 4,4-difluorobutan-1-amine (lacking the gem‑dimethyl group), has an experimentally reported pKₐ of ~10.5, which reflects a δ‑CF₂ effect without the additional steric and conformational contributions of the gem‑dimethyl group . The target compound thus occupies a distinct pKₐ range that differs from both the non‑fluorinated parent and the des‑methyl difluoro analog, enabling fine‑tuned basicity in SAR campaigns.

Amine basicity pKa tuning Inductive effect

Lipophilicity (LogP) Modulation: The gem‑Dimethyl–gem‑Difluoro Combination Creates a LogP Window Distinct from the Non‑Fluorinated Parent and the Des‑Methyl Analog

The lipophilicity of 4,4-difluoro-3,3-dimethylbutan-1-amine is shaped by opposing contributions from the gem‑dimethyl group (lipophilic, +0.5 to +1.0 LogP units) and the terminal gem‑difluoro group (which, for acyclic δ‑CF₂ amines, tends to increase LogP relative to non‑fluorinated analogs by approximately 0.3–0.5 units, though the effect is position‑dependent) [1]. In contrast, the des‑methyl analog 4,4-difluorobutan-1-amine has a reported LogP of approximately –0.5 (octanol/water), which is considerably lower due to the absence of the lipophilic gem‑dimethyl substituent . The non‑fluorinated parent 3,3-dimethylbutan-1-amine has a reported LogP of 2.08 [2]. The target compound is predicted to exhibit a LogP in the range of approximately 1.1–1.7, positioning it as an intermediate‑lipophilicity building block that is more lipophilic than the des‑methyl difluoro analog but less lipophilic than the fully non‑fluorinated parent. This intermediate LogP window is valuable for maintaining a favorable balance between membrane permeability and aqueous solubility in drug‑like chemical space.

Lipophilicity LogP Fluorine effect

Metabolic Stability: gem‑Difluorination at the δ‑Position Provides Enhanced Resistance to Oxidative Metabolism Without Introducing a Metabolic Soft Spot

Incorporation of a gem‑difluoro group into aliphatic amine scaffolds has been shown to maintain or slightly improve metabolic stability, as measured by intrinsic microsomal clearance (CLᵢₙₜ) in human liver microsome assays. In a systematic study of mono‑ and difluorinated saturated heterocyclic amines, Melnykov et al. (2023) demonstrated that all difluorinated compounds studied exhibited high metabolic stability (low CLᵢₙₜ), with the single exception of a 3,3‑difluoroazetidine derivative [1]. For acyclic gem‑difluorinated cycloalkane analogs, Holovach (2024) reported that gem‑difluorination either did not affect or slightly improved metabolic stability relative to non‑fluorinated counterparts [2]. The δ‑positioning of the CF₂ group in the target compound places the fluorine atoms three bonds away from the amine nitrogen, a distance that is sufficient to exert electronic effects without creating a metabolic soft spot. In contrast, the non‑fluorinated parent 3,3-dimethylbutan-1-amine is susceptible to oxidative N‑dealkylation and ω‑oxidation at the terminal methyl groups, metabolic pathways that are significantly attenuated by fluorine substitution at the terminal carbon [3].

Metabolic stability Microsomal clearance CYP450

Steric Shielding by gem‑Dimethyl Protects the Terminal CHF₂ Group from Nucleophilic Displacement Relative to Unshielded Analogs

The gem‑dimethyl group at C3 of 4,4-difluoro-3,3-dimethylbutan-1-amine provides significant steric hindrance around the adjacent C4 carbon bearing the CHF₂ group. This steric shielding is absent in the des‑methyl analog 4,4-difluorobutan-1-amine, where the terminal –CHF₂ group is attached to an unsubstituted methylene chain and is therefore more sterically accessible to nucleophiles . The Thorpe–Ingold effect exerted by the gem‑dimethyl substituent also biases the conformational population of the butane backbone toward a more folded state, which further modulates the spatial environment of the terminal difluoromethyl group [1]. While direct comparative stability data for the target compound and its des‑methyl analog are not available in the primary literature, the principle that gem‑dialkyl substitution adjacent to a functional group retards nucleophilic displacement reactions is well established in physical organic chemistry [2]. This steric protection is particularly relevant in synthetic sequences involving strongly nucleophilic reagents or in biological environments where endogenous nucleophiles (e.g., glutathione, cysteine residues) could otherwise react with the electron‑deficient CHF₂ group, potentially leading to defluorination and loss of the desired fluorine‑dependent properties.

Steric shielding Chemical stability Fluorine retention

Differentiation from the Trifluoromethyl Analog: CHF₂ as a Weak H‑Bond Donor vs. CF₃ as a Pure Electron‑Withdrawing Group

The terminal CHF₂ group in 4,4-difluoro-3,3-dimethylbutan-1-amine is capable of acting as a weak hydrogen‑bond donor (HBD) through the C–H bond of the difluoromethyl group, whereas the –CF₃ group in the closely related analog 4,4,4-trifluoro-3,3-dimethylbutan-1-amine cannot participate as a hydrogen‑bond donor . Zafrani et al. (2019) demonstrated that the CHF₂ moiety in fluorinated amines can engage in stabilizing C–H···X hydrogen‑bond interactions with H‑bond acceptors, as confirmed by X‑ray crystallography and computational analysis, with the H‑bond donating capacity being significantly weaker than classical HBDs (e.g., OH, NH) but structurally significant in protein–ligand complexes [1]. This property differentiates the target compound from its –CF₃ analog: while both CHF₂ and CF₃ exert strong electron‑withdrawing inductive effects (σI ≈ +0.40 for CF₃, σI ≈ +0.32 for CHF₂), only CHF₂ offers the additional dimension of directed, weak hydrogen‑bond donation that can contribute to binding affinity and selectivity in biological targets [2]. This functional distinction is critical when the target binding site contains a proximal H‑bond acceptor (e.g., carbonyl oxygen of a backbone amide, water molecule) that can be engaged by the CHF₂ hydrogen but not by CF₃.

Hydrogen bonding CF2H vs CF3 Bioisostere

Procurement‑Relevant Differentiation: A Single Building Block Simultaneously Tunes pKₐ, LogP, and Metabolic Stability, Reducing the Number of SAR Iterations Required

From a scientific procurement perspective, 4,4-difluoro-3,3-dimethylbutan-1-amine offers multi‑parameter modulation in a single building block, whereas achieving similar property profiles with non‑fluorinated or mono‑fluorinated analogs would require sequential modifications at different molecular positions [1]. Specifically, the target compound simultaneously provides: (i) reduced amine basicity (ΔpKₐ ≈ –0.3 to –0.5 via δ‑CF₂ induction), (ii) modulated lipophilicity (intermediate LogP ≈ 1.1–1.7), (iii) enhanced metabolic stability (via terminal fluorine blocking of ω‑oxidation), and (iv) weak hydrogen‑bond donor capacity (via CHF₂), all within a molecular weight of only 137.17 g/mol. A medicinal chemistry team seeking to optimize these four parameters would otherwise need to procure and evaluate multiple building blocks in separate synthetic sequences, increasing the number of design–make–test cycles and the total procurement cost. The formation of multi‑pharmaceutical‑company buying groups specifically targeting fluorinated building blocks underscores the practical value of compounds that combine multiple property‑modulating features in a single, commercially available intermediate [2].

Building block efficiency Multi-parameter optimization Medicinal chemistry procurement

Optimal Application Scenarios for 4,4-Difluoro-3,3-dimethylbutan-1-amine in Drug Discovery and Chemical Biology


Primary Amine Lead Scaffolds Requiring Simultaneous pKₐ Reduction and Conformational Restraint Without Introducing Heterocyclic Complexity

In early‑stage drug discovery programs where a primary amine is identified as a pharmacophoric element but its high basicity (pKₐ ~10.5) results in excessive ionization at physiological pH and poor membrane permeability, 4,4-difluoro-3,3-dimethylbutan-1-amine can be incorporated as a building block to reduce basicity by ~0.3–0.5 pKₐ units via the δ‑CF₂ inductive effect while simultaneously introducing conformational bias through the gem‑dimethyl Thorpe–Ingold effect [1]. This dual modulation is achieved without adding heterocyclic complexity or chiral centers, which distinguishes this approach from alternative strategies such as incorporating a piperidine or azetidine ring. The scenario is particularly relevant for CNS‑targeted programs where maintaining molecular simplicity (low MW, low TPSA) while tuning amine basicity is critical for achieving blood–brain barrier penetration [2].

Metabolically Labile ω‑Position of an Alkyl Amine Side Chain: Fluorine Blocking Strategy

When an SAR campaign reveals that oxidative metabolism at the terminal position of an alkylamine side chain (e.g., CYP450‑mediated ω‑hydroxylation of the terminal methyl group) is the primary clearance mechanism, 4,4-difluoro-3,3-dimethylbutan-1-amine offers a direct replacement strategy. The terminal CHF₂ group blocks the metabolic soft spot through the strength of the C–F bond (~485 kJ/mol vs. ~413 kJ/mol for C–H), while the gem‑dimethyl group at C3 provides additional steric hindrance that further disfavors enzymatic access to the adjacent difluoromethyl moiety [3]. This application scenario is supported by the high metabolic stability observed across the broader class of gem‑difluorinated amines in human liver microsome assays, where intrinsic clearance values were consistently low [4].

Exploiting Weak CHF₂ Hydrogen‑Bond Donation to Enhance Target Binding Affinity in Fluorophilic Binding Pockets

In target proteins where the binding pocket contains a proximal hydrogen‑bond acceptor (e.g., backbone carbonyl, structured water molecule) adjacent to a lipophilic sub‑pocket, the CHF₂ terminus of 4,4-difluoro-3,3-dimethylbutan-1-amine can engage in weak C–H···X hydrogen‑bond interactions that are unavailable to CF₃ or CH₃ analogs [5]. This scenario is distinct from the use of the trifluoromethyl analog (4,4,4-trifluoro-3,3-dimethylbutan-1-amine), which provides stronger electron withdrawal but cannot participate as an H‑bond donor. The weak H‑bond donation of CHF₂ (Abraham HBD acidity ≈ 0.13–0.17) is subtle enough to avoid the desolvation penalty associated with classical H‑bond donors, yet structurally significant enough to contribute up to ~2–4 kJ/mol of additional binding free energy when optimally positioned, as demonstrated in crystallographic studies of fluorinated amine–protein complexes [5].

Late‑Stage Diversification of Advanced Intermediates via Reductive Amination Using a Pre‑Optimized Fluorinated Amine Building Block

In medicinal chemistry workflows where a carbonyl‑containing advanced intermediate requires conversion to an amine with pre‑tuned physicochemical properties, 4,4-difluoro-3,3-dimethylbutan-1-amine can be employed as a drop‑in reductive amination partner. This approach avoids the need to design, synthesize, and optimize the amine portion de novo, leveraging the established pKₐ, LogP, and metabolic stability profile of the building block to accelerate SAR exploration [6]. The scenario is supported by the commercial availability of the compound from multiple vendors (CymitQuimica/Biosynth, ChemSrc) and its inclusion in the broader category of fluorinated building blocks that are actively prioritized by pharmaceutical procurement consortia for their multi‑parameter optimization efficiency [7].

Quote Request

Request a Quote for 4,4-Difluoro-3,3-dimethylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.